molecular formula C9H12O6S3 B2360680 1,2,4-Tris(methylsulfonyl)benzene CAS No. 1434128-54-7

1,2,4-Tris(methylsulfonyl)benzene

Cat. No.: B2360680
CAS No.: 1434128-54-7
M. Wt: 312.37
InChI Key: IHTNOEYDMIRNJU-UHFFFAOYSA-N
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Description

1,2,4-Tris(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O6S3. It is characterized by the presence of three methylsulfonyl groups attached to a benzene ring at the 1, 2, and 4 positions.

Preparation Methods

The synthesis of 1,2,4-Tris(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzene with methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of methylsulfonyl groups at the desired positions on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1,2,4-Tris(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.

    Substitution: The methylsulfonyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .

Scientific Research Applications

1,2,4-Tris(methylsulfonyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1,2,4-Tris(methylsulfonyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2,4-tris(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6S3/c1-16(10,11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTNOEYDMIRNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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